4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine, also known as CYC116, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the imidazolylpyrimidine class of compounds and is being investigated for its potential as an anticancer agent.
Mécanisme D'action
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle progression. By inhibiting CDKs, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle progression, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2), a protein that is critical for the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its specificity for CDKs and VEGFR2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. Another area of research is the investigation of combination therapies involving 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine and other anticancer agents. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine in humans.
In conclusion, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for CDKs and VEGFR2 makes it a promising candidate for targeted cancer therapy, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine involves the reaction of 4,6-dichloro-5-nitropyrimidine with cyclohexylthiol in the presence of triethylamine. The resulting intermediate is then reacted with imidazole to yield 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine.
Applications De Recherche Scientifique
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also demonstrated potent antitumor activity in xenograft models of human cancer.
Propriétés
IUPAC Name |
4-cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)18-13-8-12(15-9-16-13)17-7-6-14-10-17/h6-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYBDNALPRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC(=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.